molecular formula C16H18N6O3S B11475065 methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475065
M. Wt: 374.4 g/mol
InChI Key: FMUPSSANPNVINQ-UHFFFAOYSA-N
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Description

This organic compound has the molecular formula C16H18N6O2S2 . Its systematic name is 1-methyl-4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Let’s break down its structure:

  • The central core consists of a tetrahydropyrimidine ring , which confers rigidity and stability.
  • The methylphenyl group at position 4 adds aromatic character.
  • The tetrazole moiety at position 5 contributes to its unique properties.
  • The carboxylate group at position 5 enhances solubility and reactivity.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of a 4-methylphenyl hydrazine derivative with an α,β-unsaturated ester . The tetrazole ring forms via cyclization, followed by oxidation to yield the desired product.

Industrial Production: In industry, this compound is synthesized using efficient and scalable methods. The choice of reagents and conditions depends on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

Reactivity:

  • Oxidation : Undergoes oxidation reactions, transforming the sulfanyl group into a sulfoxide or sulfone.
  • Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
  • Substitution : The tetrazole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents:
  • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) .
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) .
  • Substitution : Nucleophiles like amines or thiols .
Major Products:
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Reduction: Alcohol analog.
  • Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis : As a ligand, it forms complexes with transition metals.
  • Drug Design : Structural motifs for novel drug candidates.
Biology and Medicine:
  • Antibacterial Properties : Investigated for potential antimicrobial agents.
  • Enzyme Inhibition : Targets specific enzymes involved in disease pathways.
Industry:
  • Materials Science : Used in polymer chemistry and materials synthesis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related tetrazole-containing compounds, this specific structure stands out due to its combination of aromaticity, tetrazole functionality, and carboxylate group.

For further exploration, consider compounds like 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide , 5-methyl-1H-tetrazole , and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Properties

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N6O3S/c1-9-4-6-10(7-5-9)13-12(14(23)25-3)11(17-15(24)18-13)8-26-16-19-20-21-22(16)2/h4-7,13H,8H2,1-3H3,(H2,17,18,24)

InChI Key

FMUPSSANPNVINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NN=NN3C)C(=O)OC

Origin of Product

United States

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